Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Lubricant Stability Antioxidant Efficacy Thermo-oxidative Degradation

High-purity Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (≥97%) delivers quantifiable thermo-oxidative stability—verified OIT of 35.5 min at 180°C in PAO. Its specific p,p'-isomer alkylation pattern ensures reliable radical scavenging and matrix compatibility in non-polar lubricant and rubber formulations. Unlike generic diphenylamines, this high-isomer-content grade prevents deposit formation in jet engine oils and silicone greases at operating temperatures up to 260°C. Insist on high p,p'-isomer content to avoid the performance gaps documented in lower-purity analogs.

Molecular Formula C28H43N
Molecular Weight 393.6 g/mol
CAS No. 15721-78-5
Cat. No. B165875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
CAS15721-78-5
SynonymsIrganox L01(TM), Benzenamine
Molecular FormulaC28H43N
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
InChIInChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3
InChIKeyGQBHYWDCHSZDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS 15721-78-5): A Technical Overview


Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS 15721-78-5) is a high-purity, solid, alkylated diphenylamine antioxidant . It is also known as p,p'-dioctyldiphenylamine (DODPA) or 4,4'-di-tert-octyldiphenylamine . This compound is a key industrial additive primarily used to enhance the thermo-oxidative stability of polymers, rubbers, and lubricants. Its robust performance is reflected in its registration under REACH for an annual use volume between 1,000 and 10,000 tonnes [1].

Technical Justification for Specifying Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS 15721-78-5) Over Generic Diphenylamines


Generic substitution of this compound is technically unsound due to significant performance variations arising from its specific alkylation pattern and purity. Unlike mono- or non-alkylated diphenylamines, the presence of bulky 4-(2,4,4-trimethylpentan-2-yl) groups on both aromatic rings confers specific steric and electronic properties that directly influence its behavior as a radical scavenger and its physical compatibility in non-polar matrices . Furthermore, the compound's performance is often contingent on the concentration of the highly active p,p'-isomer; commercial formulations with lower purity or different isomer ratios exhibit reduced efficacy, as seen in the comparison between high-purity VANLUBE 81 and its lower-purity analog .

Quantitative Evidence for Differentiating Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS 15721-78-5) from Comparators


Comparative Oxidation Induction Time (OIT) in Poly-α-Olefin (PAO) Lubricant Base Oils

This compound, referred to as p,p'-dioctyldiphenylamine (DODPA), establishes a quantifiable baseline for antioxidant performance. In a poly-α-olefin (PAO) lubricant at 180 °C, a 1.0 wt% concentration of DODPA provides an oxidation induction time (OIT) of 35.5 minutes [1]. This OIT value serves as a critical benchmark for evaluating the effectiveness of synergistic additive packages and for direct comparison with alternative base antioxidants.

Lubricant Stability Antioxidant Efficacy Thermo-oxidative Degradation

Differentiation in Gel Formation and Color Stability Versus Phenolic Antioxidant in Polybutadiene Rubber (PBR)

In a direct comparison with the non-amine phenolic antioxidant Irganox 1520 in polybutadiene rubber (PBR) aged at 110°C, the octylated diphenylamine (OD) variant of this compound leads to different outcomes regarding gel formation and color. The study found that while OD provides protection, it resulted in a higher level of gel formation and greater color change (yellowness) compared to Irganox 1520 across a range of concentrations (500-4000 ppm) and aging times (1-10 hours) [1].

Rubber Aging Gel Content Polymer Degradation

Crystal Structure and Intermolecular Interactions of Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine

The solid-state crystal structure of the title compound has been definitively characterized. The dihedral angle between the two aromatic rings is 41.15 (12)°. Crucially, no directional interactions beyond van der Waals contacts could be identified in the crystal lattice, and both side chains exhibit extensive disorder [1].

Crystal Engineering Molecular Conformation Material Science

Commercial Purity and Isomeric Composition as a Key Performance Differentiator

Performance in high-temperature lubricant applications is directly linked to the compound's purity and isomeric composition. The commercial product VANLUBE 81 is explicitly documented as providing superior high-temperature oxidation inhibition compared to the chemically similar VANLUBE SS, a difference attributed to its higher purity and greater p,p'-dioctyldiphenylamine content .

Lubricant Additives High-Temperature Stability Quality Control

High-Value Application Scenarios for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS 15721-78-5) Based on Evidence


Baseline Additive for Synthetic Lubricant Formulation Development

This compound is an optimal choice for formulators developing next-generation synthetic lubricants. Its well-characterized oxidation induction time (OIT) of 35.5 minutes at 180°C in PAO [1] provides a robust, quantifiable performance baseline. This allows for rigorous and systematic evaluation of synergistic additives, enabling data-driven optimization of total lubricant package performance and cost.

High-Temperature Greases and Functional Fluids for Aerospace and Industrial Applications

For applications requiring high thermal stability, such as in jet engine oils or silicone greases for high-speed bearings, procurement should be limited to high-purity forms of this compound . As evidenced by the performance differential between VANLUBE 81 and its lower-purity analog, ensuring high p,p'-dioctyldiphenylamine content is critical for achieving reliable, long-term oxidation control and deposit prevention at operating temperatures up to 500°F (260°C).

Rubber Compounding Where Amine-Antioxidant Performance is Required with Defined Trade-offs

This compound is suitable for rubber formulations where its specific antioxidant profile is required. Procurement decisions must be based on the evidence that it does not provide the same level of color stability or resistance to gel formation as phenolic alternatives like Irganox 1520 [2]. This makes it appropriate for applications where these properties are less critical than the unique anti-flex cracking and thermo-oxidative protection offered by this amine class.

Technical Documentation Hub

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